molecular formula C18H26N4O6 B055401 H-Ala-Ala-Ala-Tyr-OH CAS No. 112079-60-4

H-Ala-Ala-Ala-Tyr-OH

Cat. No. B055401
M. Wt: 394.4 g/mol
InChI Key: SIKRQBHORYFZFT-RMIALFOJSA-N
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Description

H-Ala-Ala-Ala-Tyr-OH is a linear peptide consisting of three alanine residues followed by a tyrosine residue. This peptide is of interest for its structural and functional properties, which can be elucidated through various chemical and physical analyses.

Synthesis Analysis

The synthesis of peptides like H-Ala-Ala-Ala-Tyr-OH often involves solid-phase peptide synthesis (SPPS) techniques, utilizing Fmoc or Boc chemistry for the protection of amino acid functionalities during the elongation of the peptide chain. An example within this context is the synthesis of O-phosphotyrosyl-containing peptides, which shares similarities with the target molecule's synthesis, emphasizing the versatility and precision of SPPS methods in constructing specific peptide sequences (Perich, Nguyen, & Reynolds, 1991).

Molecular Structure Analysis

The molecular structure of peptides can be significantly affected by their amino acid composition. For instance, the presence of tyrosine can influence the peptide's ability to engage in specific chemical reactions and its overall stability. Studies on dipeptides like alanylphenylalanine (H-Ala-Phe-OH) have revealed insights into their molecular structure through techniques like quantum chemical DFT and ab initio calculations, as well as solid-state linear-dichroic IR spectroscopy (Koleva, Kolev, Zareva, & Spiteller, 2007).

Chemical Reactions and Properties

The reactivity and chemical properties of peptides are influenced by their amino acid residues. For example, the hydroxyl group in tyrosine can participate in hydrogen bonding and oxidation reactions. A study on the hydrogen abstraction reaction cycles of Gly and Ala residues provides insight into how the presence of specific residues can initiate peptide unfolding or affect its reactivity through conformational changes, which is relevant for understanding the chemical behavior of H-Ala-Ala-Ala-Tyr-OH (Owen, Szőri, Csizmadia, & Viskolcz, 2012).

Physical Properties Analysis

The physical properties of peptides, such as solubility, thermal stability, and crystallinity, are key to their applications and behaviors in different environments. For instance, the study of amino acid-based hybrid crystals demonstrates how the arrangement of amino acid residues impacts the material's piezoelectric properties and thermal behavior, offering insights into the physical properties likely exhibited by H-Ala-Ala-Ala-Tyr-OH (Wojtaś, Kinzhybalo, Bdikin, & Kholkin, 2019).

Chemical Properties Analysis

The chemical properties of peptides like H-Ala-Ala-Ala-Tyr-OH, including their reactivity towards other molecules, stability under various conditions, and potential to undergo specific chemical transformations, are critical for their utility in scientific and industrial applications. Research on the coordination ability and structural characteristics of dipeptides with metals provides valuable information on the chemical versatility and application potential of peptides (Koleva et al., 2007).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKRQBHORYFZFT-RMIALFOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Ala-Ala-Tyr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Fayad, R Nehmé, P Lafite, P Morin - Journal of Chromatography A, 2015 - Elsevier
Skin aging is a progressive process determining the ultimate skin appearance. Human neutrophil elastase (HNE) has been shown to play an important role in the degradation of the …
Number of citations: 16 www.sciencedirect.com

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